

TF3 mechanism of action different cell types

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Compound Focus: Theaflavin 3,3'-digallate

CAS No.: 30462-35-2

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Theaflavin-3,3'-digallate (Polyphenol)

This TF3 is a plant-derived compound studied primarily for its anti-cancer properties. The table below summarizes its mechanisms and the supporting experimental data.

Cell Type / Cancer	Mechanism of Action	Experimental Evidence	Key Findings / Quantitative Data
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| **Human Melanoma (A375, A2058 cells)** [1] | Inhibits metastasis and IGF-1-induced cancer stemness and invasiveness. | • Cell viability (MTT) assay • Migration/Invasion (Transwell) assay • Western blot (protein analysis) • Zymography (MMP activity) • Mouse xenograft model | • ↓ Cell migration & invasion • ↓ IGF-1-induced EMT markers (N-cadherin, β -catenin) • ↓ MMP-2/-9 secretion & activity • ↓ Tumor growth & lung metastasis *in vivo* | | **Ovarian Cancer (A2780/CP70, OVCAR3 cells)** [2] | Synergizes with Cisplatin (CDDP) to induce apoptosis and cell cycle arrest. | • Cell viability (MTS) assay • Flow cytometry (Apoptosis/Cell Cycle) • Western blot (protein analysis) • Colony formation assay | • Synergistic cytotoxicity (CI* <1) with CDDP • ↑ Apoptosis (↑ cleaved caspase-3/7, Bax/Bcl-2 ratio) • G1/S phase arrest (↓ Cyclin D1, CDK4, Cyclin A2) • ↓ p-Akt (Akt pathway inhibition) |

EMT: Epithelial–Mesenchymal Transition * CI: Combination Index

Transcription Factor 3 (TCF3 / E2A)

This TF3 is an intrinsic human protein, a transcription factor that plays a critical role in cell fate determination. Its dysregulation is implicated in cancers like Burkitt Lymphoma.

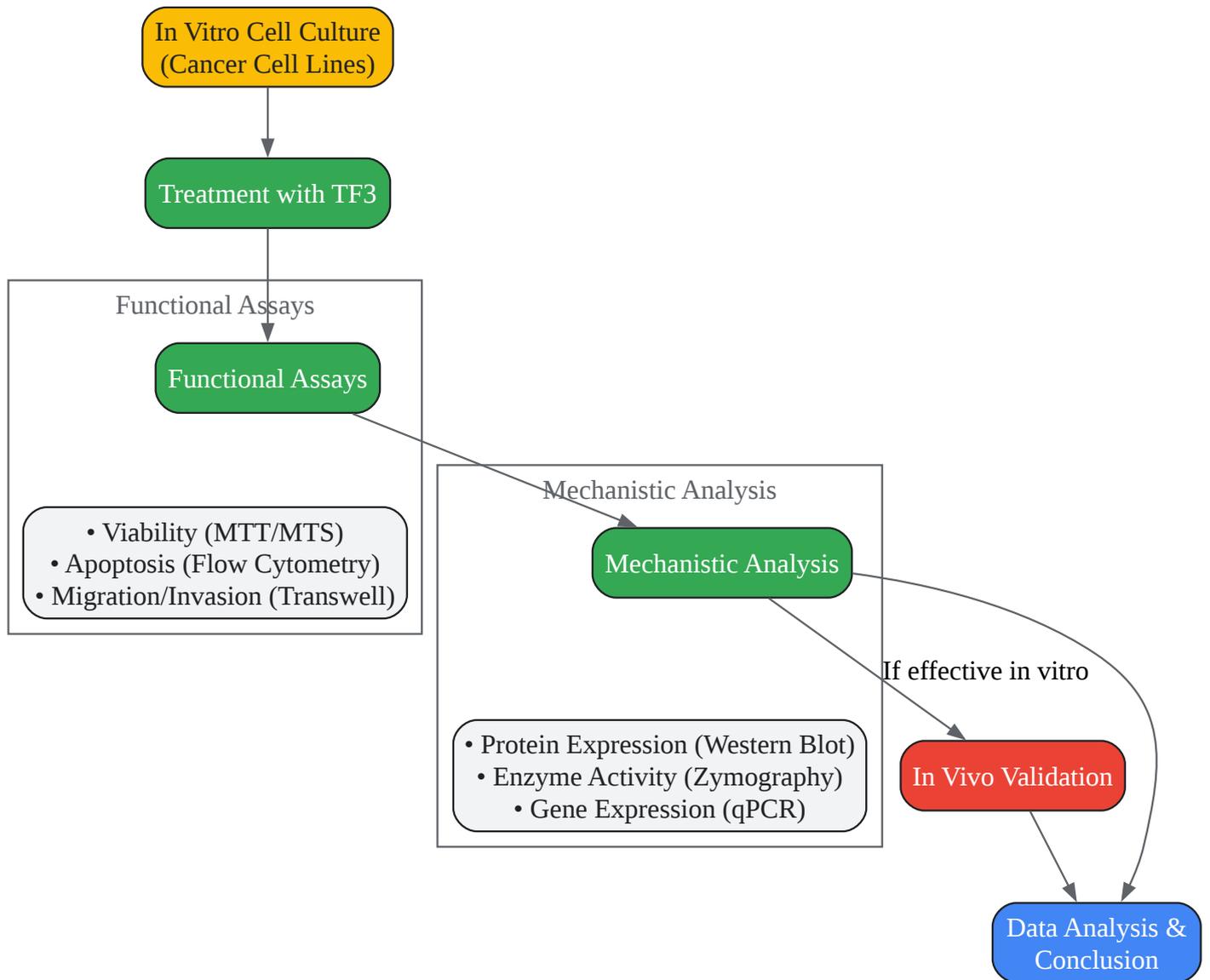
Cell Type / Context	Mechanism of Action	Experimental Evidence	Key Findings / Quantitative Data
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| **Burkitt Lymphoma (BL) cells** [3] | Transcriptional regulator; its activity is modulated by ID3. Mutations in the TCF3/ID3 axis are a hallmark of BL. | • Gene expression analysis (microarray, RNA-seq) • Gene knockdown/overexpression • ChIP-seq (TF binding analysis) | • TCF3 identified as a direct regulator of TSPAN32 expression • ID3 overexpression (inhibits TCF3) → ↑ TSPAN32 • TCF3 knockdown → ↑ TSPAN32 | | **Cancer-Associated Fibroblasts (CAFs)** [4] | Part of a network of transcription factors that govern fibroblast plasticity, activation, and heterogeneity in the tumor microenvironment. | • Single-cell RNA sequencing (scRNA-seq) • Literature review | • A core transcription factor network involving TCF3, TCF4, and RUNX1 is active in wound-healing fibroblasts, a phenotype shared by some CAFs. |

Experimental Workflows

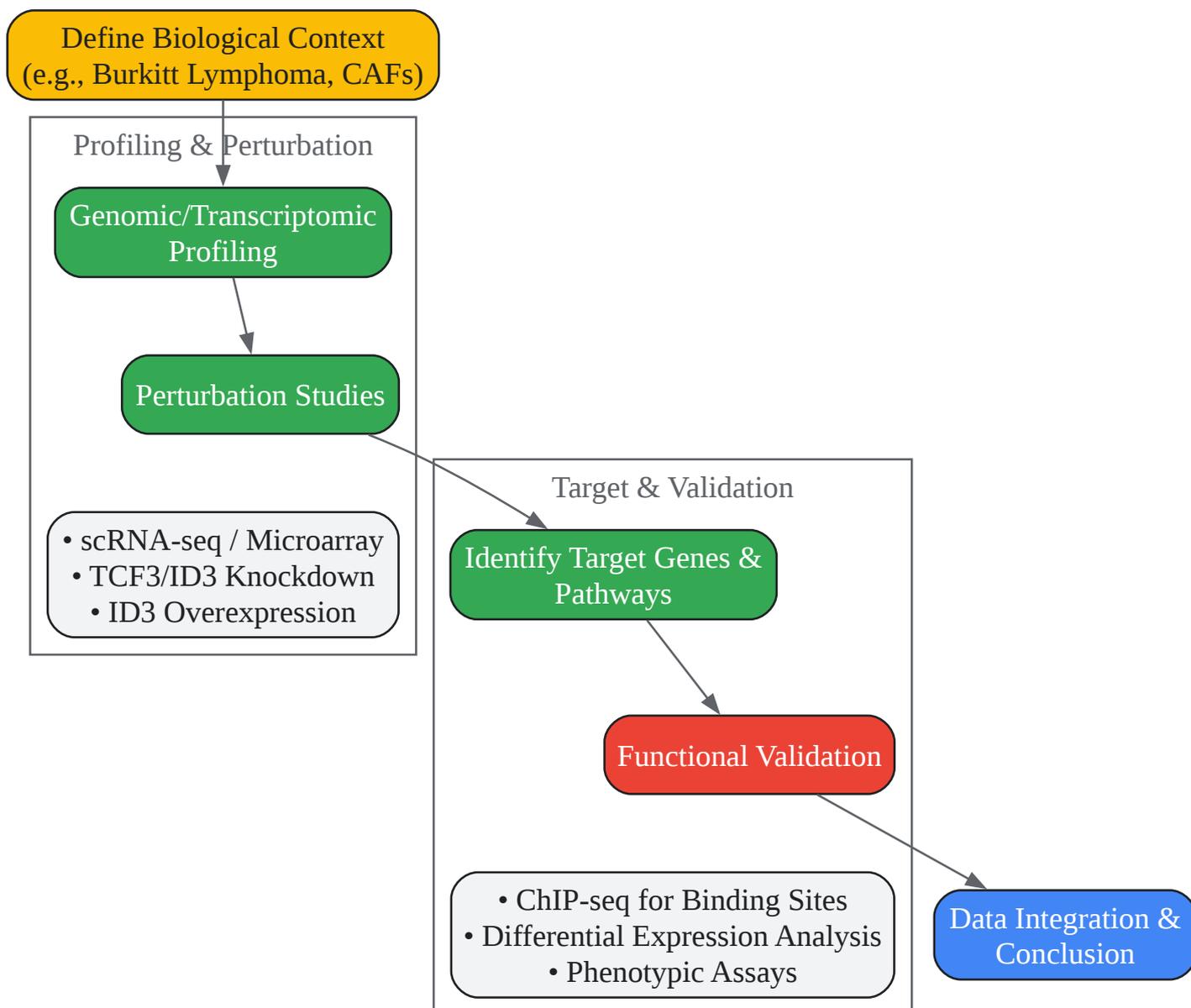
Based on the reviewed studies, here are the general workflows for investigating the two different TF3 molecules:

Workflow for Theaflavin-3,3'-digallate (Polyphenol) This pathway summarizes the common experimental approach to study the anti-cancer mechanisms of the polyphenol TF3.



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Workflow for Transcription Factor 3 (TCF3) This diagram outlines the common methodology used to study the TCF3 transcription factor and its regulatory networks.



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Key Insights for Researchers

- **Distinct Molecular Entities:** Theaflavin-3,3'-digallate and Transcription Factor 3 (TCF3) are fundamentally different. The former is a **small molecule therapeutic candidate**, while the latter is a **protein drug target**.
- **Theaflavin-3,3'-digallate** shows promise as an **anti-cancer agent and chemosensitizer**, with evidence for inhibiting key pathways like Akt and targeting metastasis-related processes [1] [2].

- **Transcription Factor 3 (TCF3)** is a central node in **transcriptional networks** controlling cell identity. In diseases like Burkitt Lymphoma, its dysregulation via mutations in the TCF3/ID3 axis drives pathogenesis, making it a potential point for therapeutic intervention [3] [4].

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